2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(IMIDAZOL-1-YL)BUTANOIC ACID
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Overview
Description
2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Imidazole Derivative: The protected amino acid is then reacted with imidazole under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various electrophiles, depending on the desired substitution
Major Products Formed
Deprotection: Free amine derivative
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid has several scientific research applications:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those involving imidazole derivatives.
Biological Studies: The compound is used in studies involving enzyme inhibitors and receptor ligands due to its structural features.
Industrial Applications: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The protected compound can then undergo various chemical transformations. Upon completion of the desired reactions, the Boc group is removed to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)amino]-4-(pyridin-4-yl)butanoic acid: Similar structure but with a pyridine ring instead of an imidazole ring.
2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Contains an additional Boc-protected amino group on a phenyl ring.
Uniqueness
2-[(tert-Butoxycarbonyl)amino]-4-(imidazol-1-yl)butanoic acid is unique due to the presence of the imidazole ring, which imparts specific chemical properties and reactivity. The imidazole ring can participate in various biochemical interactions, making this compound valuable in medicinal chemistry and biological studies .
Properties
IUPAC Name |
4-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)4-6-15-7-5-13-8-15/h5,7-9H,4,6H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLADCBKOUMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1C=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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